![molecular formula C17H30N6O B1665594 2-((5-(Diethylamino)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)(hexyl)amino)ethanol CAS No. 100557-06-0](/img/structure/B1665594.png)
2-((5-(Diethylamino)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)(hexyl)amino)ethanol
Übersicht
Beschreibung
AR12456 ist ein Derivat von Trapidil, einer Verbindung, die für ihre hypocholestämische Aktivität bekannt ist. Es wurde auf seine Auswirkungen auf den intrazellulären Cholesterinstoffwechsel untersucht, insbesondere in der humanen Hepatomzellinie HepG2 . AR12456 erhöht die Aufnahme und den Abbau von Low-Density-Lipoprotein (LDL) und hemmt die Cholesterinsynthese und -veresterung .
Herstellungsmethoden
Die Synthese von AR12456 umfasst mehrere Schritte, beginnend mit der Herstellung von Trapidilderivaten. Der Syntheseweg beinhaltet typischerweise die Reaktion von Trapidil mit verschiedenen Reagenzien unter kontrollierten Bedingungen, um AR12456 zu erzeugen
Vorbereitungsmethoden
The synthesis of AR12456 involves several steps, starting with the preparation of trapidil derivatives. The synthetic route typically includes the reaction of trapidil with various reagents under controlled conditions to produce AR12456
Analyse Chemischer Reaktionen
AR12456 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: AR12456 kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Oxidationsprodukte führt.
Reduktion: Die Verbindung kann auch Reduktionsreaktionen unterliegen, obwohl diese weniger häufig sind.
Substitution: AR12456 kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characteristics
The synthesis of 2-((5-(diethylamino)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)(hexyl)amino)ethanol involves multi-step organic reactions typically starting from simpler triazole and pyrimidine derivatives. The structural framework allows for modifications that can enhance biological activity. The compound's molecular formula is , with a molecular weight of 312.44 g/mol.
Antitumor Activity
Research indicates that compounds based on the [1,2,4]triazolo[1,5-a]pyrimidine scaffold exhibit significant antitumor properties. For instance, studies have shown that certain derivatives can inhibit the growth of various cancer cell lines more effectively than traditional chemotherapeutics like 5-fluorouracil (5-FU) . The mechanism often involves the inhibition of specific enzymes related to tumor progression.
Anticonvulsant Properties
Some derivatives have been evaluated for their anticonvulsant activity. In animal models, compounds similar to this compound have shown efficacy in reducing seizure frequency and severity . This suggests potential applications in treating epilepsy and other seizure disorders.
Inhibition of Enzymes
The compound may also act as an inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme implicated in various cancers. Studies indicate that certain analogs exhibit potent inhibition of LSD1 activity, leading to reduced cancer cell migration and proliferation . This positions the compound as a promising candidate for cancer therapy.
Case Study: Antitumor Efficacy
A study conducted on a series of [1,2,4]triazolo[1,5-a]pyrimidine derivatives demonstrated their ability to inhibit tumor cell lines such as A549 (lung cancer) and PC-9 (non-small cell lung cancer). The derivatives exhibited IC50 values significantly lower than those of conventional treatments .
Compound | Cell Line | IC50 (μM) | Comparison with 5-FU |
---|---|---|---|
Compound A | A549 | 0.59 | More potent |
Compound B | PC-9 | 0.77 | Comparable |
Case Study: Anticonvulsant Activity
In another study examining anticonvulsant properties, a related compound showed an ED50 value of 22.4 mg/kg in the 6 Hz seizure model. This indicates strong efficacy compared to existing antiepileptic drugs .
Conclusion and Future Directions
The compound This compound shows great promise in various therapeutic areas including oncology and neurology. Ongoing research should focus on optimizing its structure for enhanced potency and reduced side effects while exploring its full pharmacological profile.
Wirkmechanismus
The mechanism of action of AR12456 involves the inhibition of cholesterol synthesis and esterification, along with the enhanced expression of LDL receptors. This leads to increased uptake and degradation of LDL, resulting in lower cholesterol levels in cells . The molecular targets of AR12456 include enzymes involved in cholesterol synthesis and LDL receptors on the cell surface .
Vergleich Mit ähnlichen Verbindungen
AR12456 ist unter den Trapidilderivaten aufgrund seiner spezifischen Auswirkungen auf den Cholesterinstoffwechsel einzigartig. Ähnliche Verbindungen umfassen andere Trapidilderivate und Verbindungen, die auf den Cholesterinstoffwechsel abzielen, wie z. B. Statine. Die Fähigkeit von AR12456, die Expression von LDL-Rezeptoren zu verstärken und die Cholesterinsynthese zu hemmen, ohne den zellulären Cholesteringehalt zu beeinflussen, unterscheidet es von anderen Verbindungen .
Biologische Aktivität
The compound 2-((5-(Diethylamino)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)(hexyl)amino)ethanol is a derivative of the [1,2,4]triazolo[1,5-a]pyrimidine class known for its diverse biological activities. This article synthesizes current research findings on the biological activity of this compound, focusing on its antitumor , antimicrobial , and anti-inflammatory properties.
Chemical Structure and Synthesis
The compound features a triazolo-pyrimidine core with diethylamino and hexyl side chains that enhance its solubility and biological activity. The synthesis typically involves multi-step reactions starting from readily available precursors. The following general synthesis procedure has been reported:
- Preparation of Triazole Derivative : The initial step involves the formation of the triazole ring through cyclization reactions.
- Functionalization : Subsequent steps involve introducing diethylamino and hexyl groups via nucleophilic substitution reactions.
- Purification : The final product is purified through crystallization or chromatography techniques.
Antitumor Activity
Recent studies have demonstrated that compounds within the [1,2,4]triazolo[1,5-a]pyrimidine family exhibit significant antitumor activity. For instance:
- In Vitro Studies : The compound was evaluated against various cancer cell lines using the MTT assay. Results indicated that derivatives with similar structures showed IC50 values ranging from 6.1 to 19.73 μM against different tumor types, suggesting potent antiproliferative effects .
- Mechanism of Action : The antitumor activity is hypothesized to be mediated through apoptosis induction and cell cycle arrest mechanisms. Further studies are ongoing to elucidate the specific pathways involved.
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent:
- Bacterial Inhibition : In vitro tests have indicated that derivatives can inhibit the growth of several pathogenic bacteria and fungi. For example, certain triazolo-pyrimidines have demonstrated effectiveness against strains like E. coli and S. aureus .
- Comparative Studies : When compared to standard antibiotics, these compounds often exhibit superior activity or a broader spectrum of action.
Anti-inflammatory Properties
Research indicates that the compound may possess anti-inflammatory effects:
- Cytokine Modulation : In vitro studies suggest that it can modulate cytokine production in immune cells, potentially reducing inflammation in various models .
- Therapeutic Potential : This activity positions it as a candidate for further development in treating inflammatory diseases.
Data Summary Table
Activity Type | Cell Line/Organism | IC50 (μM) | Reference |
---|---|---|---|
Antitumor | Bel-7402 | 6.1 | |
Antitumor | HT-1080 | 12.3 | |
Antitumor | MDA-MB-231 | 17.83 | |
Antimicrobial | E. coli | - | |
Antimicrobial | S. aureus | - | |
Anti-inflammatory | Cytokine modulation | - |
Case Study 1: Antitumor Efficacy
A recent study synthesized several derivatives of [1,2,4]triazolo[1,5-a]pyrimidines and tested their efficacy against various cancer cell lines. One compound exhibited an IC50 value of 6.1 μM against Bel-7402 cells, demonstrating strong potential as an antitumor agent.
Case Study 2: Antimicrobial Testing
In another investigation focused on antimicrobial properties, a derivative was tested against clinical isolates of Staphylococcus aureus and showed significant inhibition compared to traditional antibiotics.
Eigenschaften
IUPAC Name |
2-[[5-(diethylamino)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-hexylamino]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N6O/c1-4-7-8-9-10-22(11-12-24)16-13-15(21(5-2)6-3)20-17-18-14-19-23(16)17/h13-14,24H,4-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWCVGIMEZSWINX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN(CCO)C1=CC(=NC2=NC=NN12)N(CC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60143386 | |
Record name | AR 12456 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60143386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100557-06-0 | |
Record name | AR 12456 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100557060 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AR 12456 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60143386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.